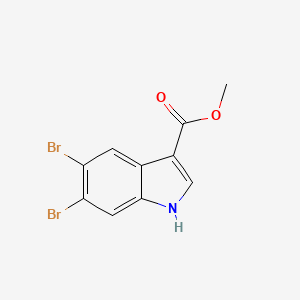

methyl 5,6-dibromo-1H-indole-3-carboxylate

Description

Contextualization within Indole (B1671886) Chemistry Research

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov The chemistry of indoles has been a subject of intense study since its discovery in 1866 by Adolf von Baeyer. nih.gov Over the decades, numerous methods for the synthesis of the indole ring have been developed, including the well-known Fischer, Madelung, and Leimgruber–Batcho syntheses. nih.govrsc.org

Within this broad field, the study of halogenated indoles represents a significant sub-discipline. Halogen atoms, particularly bromine, are frequently found in marine-derived indole alkaloids and often impart unique biological activities. chemicalbook.com Methyl 5,6-dibromo-1H-indole-3-carboxylate is a synthetically accessible derivative that serves as a key starting material for more complex 5,6-dibromoindole structures. Its regioselective synthesis, typically achieved by the direct bromination of methyl indole-3-carboxylate (B1236618), provides a reliable route to this important scaffold. nih.gov

Significance as a Privileged Scaffold and Synthetic Precursor

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. researchgate.net The indole ring itself is considered a privileged structure, and the introduction of a 5,6-dibromo substitution pattern further enhances its potential. nih.govresearchgate.net This specific di-bromination is a feature of several biologically active marine natural products.

This compound is a crucial synthetic precursor for a variety of these natural products and their analogues. nih.gov Notably, it is a key building block in the synthesis of meridianin F and 5,6-dibromo-2'-demethylaplysinopsin. nih.gov The presence of the bromine atoms not only influences the electronic properties and biological activity of the final molecule but also provides synthetic handles for further functionalization through cross-coupling reactions. The ester group at the 3-position can be readily hydrolyzed and decarboxylated, offering a pathway to the parent 5,6-dibromoindole, which can then be elaborated into more complex structures. nih.gov

The 5,6-dibromoindole skeleton derived from this precursor has been featured in the total synthesis of other natural products, such as alternatamides B and D, which have demonstrated moderate antibacterial activity. researchgate.net

Historical Perspective of Research on Halogenated Indole Derivatives

The history of indole chemistry dates back to the 19th century with the study of the dye indigo. nih.gov The Fischer indole synthesis, developed in 1883, was a landmark achievement that opened the door to the systematic study of substituted indoles. nih.gov While early research focused on the fundamental reactivity and synthesis of the indole core, the discovery of halogenated indole alkaloids in marine organisms in the latter half of the 20th century sparked a new wave of interest.

Initially, the presence of halogens in natural products was considered a chemical curiosity. However, as isolation and structural elucidation techniques advanced, it became clear that halogenation, particularly bromination, was a common feature of many marine natural products with potent biological activities. The discovery of bromoindoles in sponges, tunicates, and other marine invertebrates highlighted their potential as lead compounds for drug development.

The development of synthetic methods to access these halogenated indoles became a priority for organic chemists. Early methods for synthesizing bromoindoles often lacked regioselectivity. The Bischler–Möhlau indole synthesis, for instance, while historically significant, suffered from harsh reaction conditions and poor control over the position of substituents. wikipedia.org The development of more controlled and regioselective bromination methods, as well as the use of halogenated anilines as starting materials in established indole syntheses, marked significant progress in the field. nih.gov

Current Research Landscape and Emerging Directions

The current research landscape for this compound and its derivatives is vibrant and focused on several key areas. A major thrust is the development of novel kinase inhibitors for the treatment of cancer. oncotarget.comnih.gov Kinases are a class of enzymes that are often dysregulated in cancer cells, making them attractive therapeutic targets. biorxiv.orgmdpi.com The 5,6-dibromoindole scaffold has been identified as a promising pharmacophore for the inhibition of various kinases. For instance, derivatives of 5,6-dibromoindole have been investigated as inhibitors of haspin kinase, a key regulator of mitosis. nih.gov

Another emerging area of research is the development of novel antibacterial agents. With the rise of antibiotic resistance, there is an urgent need for new classes of drugs. The 6-bromoindole (B116670) core, accessible from this compound, is a key component of inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial defense against oxidative stress. nih.gov Inhibition of bCSE has been shown to enhance the efficacy of existing antibiotics. nih.gov

Furthermore, the synthetic utility of 5,6-dibromoindoles continues to be explored. Recent research has focused on developing more efficient and environmentally friendly synthetic methods, including microwave-assisted reactions and the use of novel catalytic systems. nih.gov The application of these advanced synthetic strategies will undoubtedly lead to the discovery of new derivatives with enhanced biological activities and novel therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5,6-dibromo-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZIFELNGIMSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC(=C(C=C21)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for Methyl 5,6 Dibromo 1h Indole 3 Carboxylate

Regioselective Bromination Approaches

The most direct route to methyl 5,6-dibromo-1H-indole-3-carboxylate involves the electrophilic bromination of the readily available starting material, methyl indole-3-carboxylate (B1236618). This method leverages the inherent reactivity of the indole (B1671886) ring, guided by the electronic influence of its substituents.

Bromination of Methyl Indole-3-Carboxylate with Bromine in Acetic Acid

The treatment of methyl indole-3-carboxylate with elemental bromine in an acetic acid solvent is a highly effective and regioselective method for synthesizing the 5,6-dibromo derivative. rsc.orgrsc.org This reaction proceeds with notable specificity, targeting the C-5 and C-6 positions on the indole's benzene (B151609) ring. The electron-withdrawing nature of the carboxylate group at the C-3 position deactivates the pyrrole (B145914) ring towards electrophilic attack, thereby directing the bromination to the benzenoid portion of the molecule. rsc.orgsigmaaldrich.com

The reaction is typically performed by suspending methyl 1H-indole-3-carboxylate in acetic acid and adding bromine dropwise. rsc.org A key advantage of this procedure is that the desired product, this compound, precipitates directly from the reaction mixture as a solid, which simplifies the purification process significantly. rsc.orgrsc.org The regiochemical outcome of this dibromination has been unequivocally confirmed through NMR analysis and X-ray crystallography. rsc.org

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Product Appearance |

|---|---|---|---|---|---|

| Methyl 1H-indole-3-carboxylate | Bromine (Br₂) | Acetic Acid | 3 days | 70% | Grey solid |

Optimization of Reaction Conditions for Selectivity and Yield

Optimization of the direct bromination reaction focuses on maximizing both the yield and the regioselectivity. The choice of solvent is critical; acetic acid has proven to be ideal for achieving the desired 5,6-dibromination. rsc.orgrsc.org The reaction stoichiometry is also a key parameter. Using approximately 2.2 equivalents of bromine relative to the methyl indole-3-carboxylate starting material ensures the dibromination proceeds efficiently. rsc.org

The reaction is typically stirred for an extended period, such as three days, to ensure completion. rsc.org The temperature is maintained at ambient conditions. The resulting precipitate can be further purified by washing with a hot solvent like ethanol (B145695) to remove any residual starting material or monobrominated intermediates, affording the final product in high purity and a gratifying 70% yield. rsc.orgrsc.org This straightforward, one-step process from a commercially available precursor makes it a highly practical route for accessing this specific dibrominated indole. rsc.org

Advanced Indole Annulation Strategies Leading to Brominated Systems

Beyond direct functionalization, advanced synthetic strategies involve constructing the indole ring system from acyclic precursors that already contain the necessary bromine atoms or are designed to facilitate their introduction during the cyclization process. These methods offer alternative pathways and can provide access to a wider range of substituted indole derivatives.

Copper-Mediated Radical Cyclization Reactions

Copper-catalyzed or mediated reactions represent a powerful tool for indole synthesis. One notable approach involves the copper(I)-bromide-mediated radical cyclization of α,α-dibromo β-iminoesters. acs.org This additive-free method enables the synthesis of 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates in moderate to good yields. acs.org Mechanistic studies indicate that the reaction proceeds through a radical process, with the bromine atom originating from the substrate itself. acs.org The practicality of this method has been demonstrated through gram-scale synthesis. acs.org While this specific example leads to either 5- or 6-monobrominated products, the principles of copper-catalyzed radical cyclization are applicable to the formation of diverse halogenated indole scaffolds. bohrium.comnih.gov

| Reaction Type | Catalyst/Mediator | Key Substrate | General Product | Key Feature |

|---|---|---|---|---|

| Radical Cyclization | Copper(I)-bromide | α,α-dibromo β-iminoesters | 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates | Additive-free conditions |

Palladium-Catalyzed Cyclization Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis and offers several sophisticated routes to indole rings. Palladium-catalyzed intramolecular Heck cyclizations of N-vinyl or N-allyl-2-haloanilines are effective for creating the indole core. rsc.org Similarly, palladium-catalyzed reductive cyclizations of 2-nitrostyrenes can furnish functionalized indoles under mild conditions, a methodology that has been extended to the synthesis of more complex pyrroloindoles. nih.gov

A particularly relevant strategy is the palladium-catalyzed C-N bond-forming reaction that enables the synthesis of brominated indoles. organic-chemistry.org This can be achieved through the cyclization of precursors like o-allylanilines or the coupling of o-nitrobenzyl cyanides with boronic acids. organic-chemistry.org These methods demonstrate the versatility of palladium catalysis in constructing the indole nucleus, with the potential for incorporating bromine substituents either from the starting materials or through subsequent steps. nih.govorganic-chemistry.org

Fischer Indole Synthesis Variations for Related Scaffolds

The Fischer indole synthesis is a classic and widely used method for preparing indoles by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com While the traditional method is robust, modern variations have expanded its scope significantly. A key development is the Buchwald modification, which employs a palladium-catalyzed cross-coupling reaction between an aryl bromide and a hydrazone. wikipedia.orgrsc.org This variation is particularly relevant for synthesizing brominated indoles, as it directly incorporates a brominated aryl component. This approach supports the intermediacy of hydrazones in the classical Fischer synthesis and broadens the range of accessible starting materials. wikipedia.org The selection of either Brønsted or Lewis acids as catalysts is crucial for the success of the cyclization step. rsc.org

| Methodology | General Approach | Catalyst/Reagent | Applicability to Brominated Systems |

|---|---|---|---|

| Regioselective Bromination | Direct functionalization of indole core | Br₂ / Acetic Acid | Direct synthesis of this compound. rsc.org |

| Copper-Mediated Cyclization | Ring formation from acyclic precursors | Copper(I) salts | Forms brominated indole-3-carboxylates from dibromo iminoesters. acs.org |

| Palladium-Catalyzed Cyclization | Intramolecular ring closure | Pd(0) or Pd(II) complexes | Versatile routes using haloaniline precursors. rsc.orgorganic-chemistry.org |

| Fischer Indole Synthesis (Buchwald Mod.) | Condensation and rearrangement | Acid catalyst + Pd catalyst | Allows use of aryl bromides as precursors. wikipedia.org |

Larock Indole Synthesis Modifications

This hypothetical route would involve the coupling of a 2-halo-4,5-dibromoaniline with methyl propiolate. The regioselectivity of the Larock synthesis is often controlled by the steric bulk of the alkyne substituents, generally placing the larger group at the C2 position of the indole. nih.gov In the case of methyl propiolate, the ester group would be expected to direct the cyclization to form the desired 3-carboxylate indole.

Modifications to the standard Larock conditions could be employed to optimize the yield and efficiency of this transformation. These can include the use of more reactive o-iodoanilines or the more cost-effective o-bromoanilines. wikipedia.org The choice of palladium catalyst, ligands, and bases can also be critical. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can facilitate the challenging oxidative addition of o-bromoanilines. wikipedia.org Some modifications aim for milder and more environmentally friendly conditions, such as employing palladium on carbon (Pd/C) and avoiding the use of lithium chloride. wikipedia.org

Table 1: Postulated Larock Indole Synthesis for this compound

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product |

| 2-Iodo-4,5-dibromoaniline | Methyl propiolate | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | This compound |

| 2-Bromo-4,5-dibromoaniline | Methyl propiolate | Pd(dba)₂, P(t-Bu)₃, Na₂CO₃, Dioxane | This compound |

Green Chemistry and Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. This includes the use of alternative energy sources, solvent-free conditions, and reagents with lower environmental impact.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov While the direct synthesis of this compound via a one-pot microwave protocol from basic precursors is not explicitly detailed, microwave energy has been utilized in a related transformation.

Furthermore, microwave-assisted protocols have been developed for the synthesis of other substituted indole-3-carboxylates, highlighting the potential for adapting these conditions for the target molecule. mdpi.com These methods often report excellent yields and high regioselectivity in significantly reduced reaction times. mdpi.com

Solvent-Free Conditions and Environmentally Benign Media

The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and the environmental hazards associated with many organic solvents. One approach to indole synthesis under such conditions is the solid-state reaction between anilines and phenacyl bromides, followed by microwave irradiation, as demonstrated in a modified Bischler indole synthesis. organic-chemistry.org This particular method, while effective for 2-arylindoles, underscores the feasibility of solvent-free, microwave-assisted indole synthesis.

For the synthesis of indole-3-carboxylates, other environmentally benign approaches have been explored. A notable example is the visible-light-induced, metal-free carbonylation of indoles with phenols to produce aryl indole-3-carboxylates. acs.org This method avoids the use of transition metal catalysts and utilizes light as a clean energy source. Another sustainable approach is the use of flow chemistry, which allows for safe and scalable synthesis with minimized waste, as demonstrated in the production of an indole-3-carboxylic ester. beilstein-journals.org The adoption of non-acidic and non-metallic conditions for the modification of indoles also represents a step towards greener synthetic routes. nih.gov

Table 2: Green Chemistry Approaches in Indole Synthesis

| Method | Key Features | Relevance to Target Compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields. nih.gov | Applied in the derivatization of the target compound; adaptable for its synthesis. rsc.org |

| Solvent-Free Synthesis | Reduced waste, environmentally friendly. organic-chemistry.org | General principle applicable to indole synthesis, though specific protocol for the target is not detailed. |

| Visible-Light Photoredox Catalysis | Metal-free, uses light as a clean energy source. acs.org | Provides a green route to indole-3-carboxylates. |

| Flow Chemistry | Scalable, safe, minimized waste. beilstein-journals.org | A sustainable method for producing indole-3-carboxylic esters. |

Comparative Analysis of Synthetic Efficiencies and Scalability

A comparative analysis of the different synthetic routes to this compound reveals trade-offs between efficiency, scalability, and environmental impact.

The direct regioselective dibromination of methyl indole-3-carboxylate stands out for its simplicity and high regioselectivity. rsc.org This method is likely to be efficient for laboratory-scale synthesis due to the straightforward procedure and readily available starting material. However, the use of elemental bromine and acetic acid may present challenges for large-scale industrial production in terms of safety and waste management.

The postulated Larock indole synthesis , while elegant in its construction of the indole core, would require a more complex starting material (a 2-halo-4,5-dibromoaniline) and involves a multi-component reaction with a palladium catalyst. While the Larock reaction is versatile, its scalability can sometimes be limited by catalyst cost and the need for careful control of reaction conditions to ensure high yields and regioselectivity. ijpba.inforesearchgate.net However, recent advances in catalyst development are addressing some of these limitations. researchgate.net

Green chemistry approaches offer significant advantages in terms of sustainability. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, which can be beneficial for both lab-scale and potentially larger-scale production by enabling rapid throughput in batch or continuous-flow reactors. nih.govSolvent-free methods and the use of environmentally benign media reduce the environmental footprint of the synthesis. organic-chemistry.org However, the development of a specific, high-yielding solvent-free protocol for the target molecule would be necessary. Methods like visible-light photoredox catalysis and flow chemistry are at the forefront of sustainable synthesis but may require specialized equipment. acs.orgbeilstein-journals.org

Table 3: Comparative Analysis of Synthetic Routes

| Synthetic Route | Advantages | Disadvantages | Scalability |

| Direct Dibromination | High regioselectivity, simple procedure. rsc.org | Use of hazardous reagents (bromine). | Moderate; potential safety and waste issues on a large scale. |

| Larock Indole Synthesis | Convergent, builds complexity quickly. wikipedia.org | Requires specific precursors, catalyst cost. ijpba.inforesearchgate.net | Moderate; dependent on catalyst efficiency and cost. |

| Microwave-Assisted Synthesis | Rapid, often high yields. nih.gov | Requires specialized equipment. | Good; suitable for rapid batch processing. |

| Solvent-Free/Benign Media | Environmentally friendly, reduced waste. organic-chemistry.org | May require significant methods development. | Potentially high, especially with flow chemistry. beilstein-journals.org |

Chemical Reactivity and Transformation Studies of Methyl 5,6 Dibromo 1h Indole 3 Carboxylate

Functionalization at the Bromine Positions (C5 and C6)

The carbon-bromine bonds at the C5 and C6 positions of the indole (B1671886) scaffold are prime targets for transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful toolkit for the synthesis of complex indole derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. jk-sci.com The general mechanism proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. jk-sci.com

In the context of methyl 5,6-dibromo-1H-indole-3-carboxylate, the bromine atoms at C5 and C6 can be selectively or sequentially replaced with various aryl, heteroaryl, or vinyl groups. Research has demonstrated the successful application of Suzuki coupling on related bromo-indole scaffolds to produce biologically active molecules. For instance, the coupling of a 6-bromoindole (B116670) derivative with (7-chlorobenzo[b]thiophen-2-yl)boronic acid was a key step in the synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase. nih.gov This reaction was effectively carried out using Pd(dppf)Cl₂ as the catalyst and sodium carbonate as the base in a dioxane/water solvent system at 90 °C. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Bidentate phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst. jk-sci.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Bromo-Indole Scaffolds

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate | (7-chlorobenzo[b]thiophen-2-yl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | Methyl 5-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate | nih.gov |

Heck and Sonogashira Coupling Reactions

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium species in the presence of a base. libretexts.org This reaction is a powerful method for the vinylation of aryl halides, leading to substituted alkenes. libretexts.org The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by alkene insertion into the palladium-carbon bond and subsequent β-hydride elimination to release the product. organic-chemistry.org The reaction typically shows a high preference for trans selectivity in the resulting alkene product. thieme-connect.de While specific examples involving this compound are not prevalent in the reviewed literature, the general applicability of the Heck reaction to aryl bromides suggests its utility for functionalizing this scaffold. thieme-connect.dewikipedia.org

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting an aryl or vinyl halide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base which also often serves as the solvent. organic-chemistry.orgwikipedia.org The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. organic-chemistry.org

This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are valuable intermediates in the preparation of natural products and pharmaceuticals. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). organic-chemistry.org The Sonogashira coupling of 5,6-dihaloindoles has been employed in the synthesis of novel compounds, demonstrating the viability of this transformation on the dibrominated indole core.

Table 2: General Conditions for Heck and Sonogashira Reactions

| Reaction | Typical Substrates | Catalyst System | Base | Key Features | Ref |

|---|---|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide, Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃, NaOAc | Forms substituted alkenes, high trans selectivity | libretexts.orgthieme-connect.de |

| Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₂NH, Et₃N | Forms C(sp²)-C(sp) bonds, mild conditions | organic-chemistry.orgwikipedia.org |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction has become a vital tool in medicinal chemistry for synthesizing aryl amines, which are common motifs in pharmaceuticals. nih.gov The development of sophisticated catalyst systems, often employing bulky and electron-rich phosphine ligands, has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides. jk-sci.comnih.gov

The catalytic cycle is understood to involve oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. nih.govorganic-chemistry.org Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) are commonly used. jk-sci.com

This methodology is applicable to the amination of the C5 and C6 positions of this compound, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen-containing groups. The synthesis of complex heterocyclic structures often utilizes this reaction as a key strategic step.

Table 3: General Parameters for Buchwald-Hartwig Amination

| Component | Examples | Purpose | Ref |

|---|---|---|---|

| Aryl Halide | Ar-Br, Ar-Cl, Ar-I, Ar-OTf | Electrophilic partner | nih.govresearchgate.net |

| Amine | Primary amines, secondary amines, anilines | Nucleophilic partner | nih.govresearchgate.net |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source | jk-sci.com |

| Ligand | BINAP, XPhos, SPhos, RuPhos | Stabilize catalyst, promote reductive elimination | jk-sci.com |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonate amine, facilitate catalyst turnover | jk-sci.com |

Reactions at the Ester Moiety (C3)

The methyl ester at the C3 position offers another handle for chemical modification, allowing for transformations that alter the electronic properties and steric profile of the indole core.

Ester Hydrolysis and Decarboxylation to Parent Indole

The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. For instance, treatment of related indole esters with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by acidification, yields the indole-3-carboxylic acid. nih.gov

Furthermore, indole-3-carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures or under microwave irradiation. This provides a straightforward route from this compound to the parent 5,6-dibromoindole. This two-step sequence (hydrolysis followed by decarboxylation) can often be performed in a one-pot procedure. This transformation is valuable as it provides access to the C3-unsubstituted 5,6-dibromoindole scaffold, which is a precursor for the synthesis of marine natural products like meridianin F.

Table 4: Hydrolysis and Decarboxylation of Indole-3-Carboxylates

| Reaction | Reagents | Conditions | Product | Ref |

|---|---|---|---|---|

| Ester Hydrolysis | NaOH, MeOH/H₂O; then HCl | Reflux | 5,6-Dibromo-1H-indole-3-carboxylic acid | nih.gov |

| Decarboxylation | Heat (e.g., microwave) | Elevated temperature | 5,6-Dibromoindole | wikipedia.org |

Transesterification and Amidation Reactions

Transesterification

The methyl ester can be converted to other esters through transesterification. This process typically involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, which can modulate the molecule's properties such as solubility and bioavailability in medicinal chemistry applications.

Amidation

Direct conversion of the ester to an amide is another important transformation. This can be achieved by reacting the ester with an amine, often at elevated temperatures. More efficiently, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI). This two-step route is generally more versatile and provides higher yields for a broader range of amines. The resulting indole-3-carboxamides are a significant class of compounds with diverse biological activities. The direct amidation of methyl indole-3-carboxylate (B1236618) has been achieved using a zirconium catalyst, providing a pathway to various amides.

Reduction to Corresponding Alcohol

The ester functional group at the C3 position of this compound can be reduced to a primary alcohol, yielding (5,6-dibromo-1H-indol-3-yl)methanol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to primary alcohols. lumenlearning.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon. chemistrysteps.com This is followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or dilute acid workup to neutralize the reaction and protonate the resulting alkoxide. lumenlearning.comlibretexts.org Due to its high reactivity, LiAlH₄ is capable of reducing esters, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough for this conversion. lumenlearning.com

Table 1: General Reaction for the Reduction of Methyl Indole-3-Carboxylates

| Reactant | Reagent | Product |

| This compound | 1. LiAlH₄, Dry Ether/THF2. H₂O or dilute acid | (5,6-Dibromo-1H-indol-3-yl)methanol |

Functionalization at the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring in this compound is a key site for functionalization. The N-H bond can be deprotonated with a base to form an indolide anion, which then acts as a nucleophile in various reactions, allowing for the introduction of a wide range of substituents.

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. Classical methods often require strong bases to form the indole anion, followed by reaction with an alkyl halide. google.com More modern and sustainable approaches utilize alternative alkylating agents like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These methods can be performed with or without a solvent and may be accelerated by microwave irradiation. google.com For instance, the N-alkylation of 5-bromoindole (B119039) has been efficiently achieved, suggesting a similar reactivity for the 5,6-dibromo analogue. google.comnih.gov

N-Acylation is the process of adding an acyl group to the indole nitrogen. This transformation is important as many biologically active molecules contain N-acylindole motifs. beilstein-journals.org While traditional methods often use reactive and sensitive acyl chlorides, milder alternatives have been developed. beilstein-journals.orgresearchgate.net One such method involves the use of thioesters as a stable source of the acyl group. beilstein-journals.org These reactions are typically conducted at elevated temperatures in a solvent like xylene, with a base such as cesium carbonate (Cs₂CO₃) promoting the reaction. beilstein-journals.org This approach shows good functional group tolerance. beilstein-journals.org

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Substrate | Reagents & Conditions | Product Type |

| N-Alkylation | 5-Bromoindole | Dimethyl Carbonate (DMC), DABCO (cat.), DMF, 90-95°C | N-Methyl-5-bromoindole |

| N-Alkylation | 5-Bromoindole | Dibenzyl Carbonate (DBC), DABCO (cat.), DMA, 135°C | N-Benzyl-5-bromoindole |

| N-Acylation | 3-Methyl-1H-indole | S-Methyl Butanethioate, Cs₂CO₃, Xylene, 140°C | 1-(3-Methyl-1H-indol-1-yl)butan-1-one |

Data based on general procedures for related indole derivatives. google.combeilstein-journals.org

The N-alkylation and N-acylation reactions described above lead to a diverse array of N-substituted derivatives of this compound. These derivatives are often key intermediates in the synthesis of pharmaceuticals and other functional molecules. nih.govbeilstein-journals.org For example, N-alkylation can introduce simple methyl or benzyl (B1604629) groups, or more complex side chains. google.comnih.gov Similarly, N-acylation can be used to synthesize various N-acylindoles. The chemoselectivity of these reactions (N- versus C-functionalization) is a critical aspect, with conditions often optimized to favor substitution on the nitrogen atom. beilstein-journals.orgstanford.edu

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole ring is generally highly reactive towards electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic, approximately 10¹³ times more reactive than benzene (B151609). wikipedia.orgquora.com However, in this compound, the C3 position is already substituted with an electron-withdrawing methyl carboxylate group. Furthermore, the benzene portion of the ring is substituted with two bromine atoms, which are deactivating, and the pyrrole (B145914) ring's reactivity is tempered by the C3 substituent.

Generally, when the C3 position is blocked, electrophilic attack on the indole nucleus is directed to other positions. wikipedia.org Since the pyrrole ring is typically more reactive than the benzene ring, the C2 position would be the next most likely site for substitution. However, electrophilic substitution on the carbocyclic (benzene) ring can occur once the N1, C2, and C3 positions are substituted or deactivated. wikipedia.org In this specific molecule, the C5 and C6 positions are occupied by bromine atoms. The remaining open positions are C2, C4, and C7. The electron-withdrawing nature of the substituents at C3, C5, and C6 significantly deactivates the entire ring system towards electrophilic attack. If a reaction were to occur under forcing conditions, it would likely favor the C4 or C7 positions on the benzene ring, or the C2 position on the pyrrole ring, depending on the specific electrophile and reaction conditions. nih.govic.ac.uknih.gov

Metal-Mediated and Organometallic Transformations

The two bromine atoms on the benzene ring of this compound are ideal handles for metal-mediated cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Key examples of such transformations include:

Suzuki-Miyaura Coupling : This reaction couples the dibromoindole with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govyoutube.comorganic-chemistry.org This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C5 and C6 positions. The regioselectivity of the coupling can often be controlled, with the first coupling typically occurring at the more reactive C-Br bond. nih.gov

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new substituted alkene. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This provides a method to introduce vinyl groups onto the indole core.

Sonogashira Coupling : This reaction couples the dibromoindole with a terminal alkyne, using a palladium catalyst and often a copper co-catalyst, to form arylalkynes. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org It is a highly effective method for creating C(sp²)-C(sp) bonds.

These reactions typically proceed through a catalytic cycle involving oxidative addition of the C-Br bond to a low-valent palladium complex, followed by transmetalation with the coupling partner, and finally reductive elimination to form the product and regenerate the catalyst. youtube.com

Table 3: Common Metal-Mediated Transformations for Dibromoarenes

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (sp²-sp²) |

| Heck Reaction | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (sp²-sp²) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (sp²-sp) |

Derivatization and Analog Development Based on the Methyl 5,6 Dibromo 1h Indole 3 Carboxylate Scaffold

Synthesis of Natural Product Analogs

The core structure of methyl 5,6-dibromo-1H-indole-3-carboxylate is a recurring motif in a variety of marine-derived natural products. Researchers have leveraged this compound as a key intermediate to access these complex molecules and their analogs, facilitating further biological evaluation.

Meridianin F and Related Structures

The meridianins are a family of indole (B1671886) alkaloids isolated from the tunicate Aplidium meridianum, known for their kinase inhibitory activities. This compound serves as a key precursor in the synthesis of Meridianin F. A notable synthesis involves the conversion of the C3-methyl ester of the dibromoindole into a Weinreb amide. nih.govresearchgate.net This intermediate then reacts with lithium(trimethylsilyl)acetylide to form an alkynone, which subsequently undergoes cyclocondensation with guanidine (B92328) to furnish the 2-aminopyrimidine (B69317) ring characteristic of Meridianin F. nih.govresearchgate.net This strategic approach highlights the utility of the C3-carboxylate as a handle for constructing the complex side chain of the natural product. rsc.org

5,6-Dibromo-2'-Demethylaplysinopsin Analogs

The 5,6-dibromoindole core is also present in aplysinopsin-type alkaloids. The synthetic utility of this compound has been demonstrated in the preparation of 5,6-dibromo-2'-demethylaplysinopsin. rsc.org The synthesis leverages the parent 5,6-dibromoindole, which can be accessed from methyl 5,6-dibromoindole-3-carboxylate through a one-pot, microwave-assisted hydrolysis and decarboxylation process. rsc.org This provides an efficient route to the core scaffold needed to build aplysinopsin analogs.

Tanjungides A and B Analogs

Tanjungides A and B are novel dibrominated indole enamides with significant cytotoxicity against human tumor cell lines, originally isolated from the tunicate Diazona cf formosa. nih.gov The first total synthesis of these compounds commences with methyl 1H-indole-3-carboxylate, which undergoes a selective dibromination to yield this compound in high yield. nih.gov This key intermediate is then subjected to a sequence of reactions including Vilsmeier-Haack formylation at the C2 position, Wittig olefination to introduce a vinyl iodide moiety, and finally coupling with a protected cysteine dimer followed by cyclization to form the distinctive disulfide bridge of the Tanjungides. nih.gov This synthesis showcases the transformation of the relatively simple starting material into a highly complex, polyfunctionalized natural product. nih.gov

Creation of Polyfunctionalized Indoles

The bromine atoms at the C5 and C6 positions of the indole ring, along with the C3-ester, make this compound an ideal platform for creating highly decorated and polyfunctionalized indole derivatives. The total synthesis of Tanjungides A and B serves as a prime example of this utility. nih.gov Starting with the dibrominated indole ester, additional functional groups are installed, including an aldehyde at C2 and a complex enamide side chain at C3. nih.gov The differential reactivity of the positions on the indole core allows for a stepwise and controlled introduction of various functionalities, leading to molecules with significant structural complexity.

Development of Diverse Libraries for Mechanistic Studies

The meridianin scaffold, readily accessible from this compound derivatives, has been used to generate diverse libraries of compounds for mechanistic studies. In one such study, a library of forty-eight novel meridianin derivatives was synthesized to explore their potential as inhibitors of the JAK/STAT3 signaling pathway, which is often overactivated in cancer. nih.gov By systematically modifying different parts of the meridianin structure, researchers were able to probe the molecular interactions driving the inhibitory activity and identify compounds with improved potency. nih.gov These libraries are invaluable tools for understanding the mechanism of action of this class of compounds and for identifying new therapeutic leads. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations in Specific Molecular Contexts

Building upon the development of compound libraries, detailed structure-activity relationship (SAR) studies have been conducted on derivatives originating from the 5,6-dibromoindole scaffold. For the meridianin analogs developed as potential JAK/STAT3 inhibitors, SAR analysis revealed key structural features necessary for activity. nih.gov For instance, the study showed that the type and length of the alkyl chain linking to an isothiouronium group significantly impacted cytotoxicity against various cancer cell lines. nih.gov

Another study focused on meridianin analogs as inhibitors of Dyrk1A, a kinase implicated in neurodegenerative diseases. researchgate.net A Quantitative Structure-Activity Relationship (QSAR) model was developed which identified that lipophilicity (logP), specific dipole moments, and certain topological descriptors were crucial for inhibitory activity. researchgate.net These SAR and QSAR studies, made possible by the synthetic accessibility of diverse analogs from the this compound framework, provide critical insights for the rational design of more potent and selective kinase inhibitors. researchgate.netmdpi.com

Mechanistic Investigations of Chemical Reactions Involving Methyl 5,6 Dibromo 1h Indole 3 Carboxylate

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for the synthesis of methyl 5,6-dibromo-1H-indole-3-carboxylate is through the direct electrophilic bromination of methyl 1H-indole-3-carboxylate. researchgate.netrsc.org The reaction is typically carried out by treating the starting indole (B1671886) with bromine in acetic acid. rsc.orgrsc.org This method demonstrates high regioselectivity for the 5 and 6 positions of the indole ring. rsc.org

Theoretical studies based on Density Functional Theory (DFT) calculations for the direct bromination of substituted indoles in a polar solvent (dimethylformamide - DMF) propose a two-step reaction mechanism. researchgate.netresearchgate.net This mechanism can be extrapolated to understand the formation of this compound.

Step 2: Deprotonation and Product Formation The Wheland intermediate is then deprotonated to restore the aromaticity of the benzene (B151609) ring, yielding the final dibrominated product. researchgate.netresearchgate.net In the context of the synthesis, a base present in the reaction mixture, or the bromide ion generated in the first step, can act as the proton acceptor.

Starting Material: Methyl 1H-indole-3-carboxylate

Intermediate 1: Methyl 5-bromo-1H-indole-3-carboxylate or Methyl 6-bromo-1H-indole-3-carboxylate

Intermediate 2 (Wheland-type): A cationic intermediate formed after the second electrophilic attack.

Final Product: this compound

The reaction conditions for a typical synthesis are detailed in the table below.

| Parameter | Value |

| Starting Material | Methyl 1H-indole-3-carboxylate |

| Reagent | Bromine (Br₂) |

| Solvent | Acetic Acid |

| Atmosphere | Argon |

| Reaction Time | 3 days |

| Yield | 70% |

| Data derived from a study by Grainger et al. rsc.org |

Transition State Analysis and Reaction Energetics

Computational studies on the direct bromination of substituted indoles provide insight into the energetics of the reaction pathway. researchgate.netresearchgate.net A proposed reaction mechanism for the direct bromination of indoles in DMF involves two transition states (TS1 and TS2). researchgate.net The Gibbs free energies for the intermediates and transition states have been calculated, highlighting the energy barriers for the reaction. researchgate.netresearchgate.net

For a 5-bromo-substituted indole undergoing further bromination, the following energetic profile was calculated:

| Species | Description | Gibbs Free Energy (kcal/mol) |

| Reactants | 5-Bromoindole (B119039) + Br₂ | 0 (Reference) |

| TS1 | First Transition State | 18.7 |

| Intermediate | Wheland-type Intermediate + Br⁻ | 11.2 |

| TS2 | Second Transition State | 11.5 |

| Products | 5,6-Dibromoindole + HBr | -11.6 |

| Data from a theoretical study on the bromination of substituted indoles in DMF. researchgate.net |

Role of Catalysts and Additives in Directing Reactivity

The regioselective dibromination of methyl 1H-indole-3-carboxylate to this compound is typically performed without a metal catalyst. rsc.orgrsc.org In this context, the reagents and solvent act as crucial directors of reactivity.

Bromine (Br₂): Acts as the electrophilic source for the halogenation of the indole ring.

Acetic Acid: Serves as the solvent for the reaction. As a polar protic solvent, it can stabilize the charged intermediates, such as the Wheland intermediate, formed during the electrophilic substitution. This stabilization can influence the reaction rate and selectivity.

While the direct synthesis is catalyst-free, other reactions involving bromoindoles utilize catalysts to achieve different transformations. For instance, palladium-catalyzed cross-coupling reactions are employed to form new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. nih.gov Similarly, copper(I) has been used to mediate the synthesis of other brominated indole carboxylates. rsc.org In enzymatic approaches, halogenase enzymes like RebH can catalyze the bromination of indole derivatives, offering high selectivity under mild conditions. frontiersin.orgresearchgate.net

Kinetic Studies and Reaction Rate Determination

Specific experimental kinetic studies and reaction rate determinations for the synthesis of this compound are not extensively reported in the literature. However, theoretical studies provide a qualitative understanding of the factors influencing the reaction rate.

The rate of the bromination reaction is determined by the energy barrier of the first step (ΔG‡TS1). researchgate.net A linear correlation has been observed between the electron-withdrawing power of the substituent on the indole ring and this Gibbs free energy barrier. researchgate.net The study predicted that the rate of bromination diminishes with an increase in the electron-withdrawing nature of the substituent. researchgate.net For a series of substituents at the C5 position, the predicted order of decreasing reaction rate is: -OCH₃ > -CH₃ > -H > -Br > -COOH > -CN. researchgate.net

This trend suggests that the initial bromination of methyl 1H-indole-3-carboxylate is faster than the subsequent bromination of the resulting methyl 5-bromo-1H-indole-3-carboxylate, as the bromine atom is an electron-withdrawing group that deactivates the ring towards further electrophilic substitution.

Isotope Effect Studies for Mechanism Validation

As of the current literature survey, no specific studies employing the kinetic isotope effect (KIE) for the mechanism validation of reactions involving this compound have been found.

Isotope effect studies are a powerful tool for elucidating reaction mechanisms. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. A significant KIE is typically observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For the bromination of indoles, a primary KIE would be expected for the deprotonation step if it were rate-limiting. However, as computational studies suggest that the initial electrophilic attack is the rate-determining step, a significant primary KIE would not be expected for the C-H bond cleavage that occurs in the second, faster step. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For methyl 5,6-dibromo-1H-indole-3-carboxylate, both 1D (¹H and ¹³C) and 2D NMR experiments are employed to map out the complete proton and carbon framework.

One-dimensional ¹H and ¹³C NMR spectra provide direct information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.org In a typical analysis using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent, the signals are assigned as follows:

The ¹H NMR spectrum shows five distinct signals. rsc.org A sharp singlet at 3.82 ppm corresponds to the three protons of the methyl ester group (CH₃). The aromatic region contains three signals: a singlet at 8.27 ppm for the proton at the C-4 position, a singlet at 7.87 ppm for the C-7 proton, and a doublet at 8.16 ppm for the C-2 proton, which shows a small coupling to the adjacent N-H group. rsc.org A broad singlet observed far downfield at 12.15 ppm is characteristic of the indole (B1671886) N-H proton. rsc.org

The ¹³C NMR spectrum reveals all ten carbon atoms of the core structure plus the methyl ester carbon. rsc.org The methyl carbon appears at 50.9 ppm. The quaternary carbons (C-3, C-3a, C-5, C-6, C-7a, and the carbonyl carbon) are identified by their lack of signal in DEPT-135 experiments, while the CH carbons (C-2, C-4, C-7) show positive signals. rsc.orgtetratek.com.tr The two carbons bearing bromine atoms, C-5 and C-6, are assigned to the signals at 115.9 and 116.5 ppm. rsc.org The carbonyl carbon of the ester is the most deshielded, appearing at 164.1 ppm. rsc.org

Interactive Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆. rsc.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

| N-H | 12.15 | - | Broad Singlet |

| C-2 | 8.16 | 134.6 | Doublet (J = 3.0 Hz) |

| C-3 | - | 106.0 | Singlet (Quaternary) |

| C-3a | - | 126.5 | Singlet (Quaternary) |

| C-4 | 8.27 | 124.4 | Singlet |

| C-5 | - | 115.9 or 116.5 | Singlet (Quaternary) |

| C-6 | - | 116.5 or 115.9 | Singlet (Quaternary) |

| C-7 | 7.87 | 117.2 | Singlet |

| C-7a | - | 136.1 | Singlet (Quaternary) |

| C=O | - | 164.1 | Singlet (Quaternary) |

| O-CH₃ | 3.82 | 50.9 | Singlet |

Note: Data sourced from The Royal Society of Chemistry (2011). rsc.org

While specific Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) data for this compound are not extensively reported in the literature, these experiments would be valuable for confirming spatial relationships. For instance, a NOESY experiment could confirm the proximity between the C-2 proton and the N-H proton, as well as between the C-7 proton and the N-H proton, reinforcing the structural assignment. It would also help to establish the through-space proximity of the methyl ester protons to the proton at the C-4 position of the indole ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is essential for determining the precise molecular formula of a compound. For this compound, analysis in negative electrospray ionization mode (ES-) provides an exact mass measurement. The experimentally determined mass for the deprotonated molecule [M-H]⁻ was found to be 329.8775. rsc.org This value is in excellent agreement with the calculated mass of 329.8765 for the formula C₁₀H₆⁷⁹Br₂NO₂⁻, confirming the elemental composition. rsc.org

The fragmentation pattern in mass spectrometry provides further structural clues. Although detailed fragmentation studies are not widely published, the primary peak observed is often the deprotonated molecular ion [M-H]⁻. rsc.org Further fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃) from the molecular ion.

Table 2: High-Resolution Mass Spectrometry Data. rsc.org

| Ion | Calculated m/z | Found m/z | Ionization Mode |

| [C₁₀H₆⁷⁹Br₂NO₂]⁻ | 329.8765 | 329.8775 | ES- |

Note: Data sourced from The Royal Society of Chemistry (2011). rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CCDC) under the deposition number 804778. nih.gov

Analysis of the crystallographic data reveals that the indole ring system is essentially planar, a common feature for this heterocycle. The molecule crystallizes in a manner that allows for intermolecular hydrogen bonding between the indole N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. This interaction is a key stabilizing force in the crystal lattice, often leading to the formation of extended chains or sheets in the solid state. The bromine atoms lie in the plane of the benzene (B151609) ring, and the methyl carboxylate group is nearly coplanar with the indole ring, which suggests a degree of π-conjugation between the ester group and the heterocyclic system. core.ac.uk

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound shows several characteristic absorption bands. rsc.org A prominent band around 3294 cm⁻¹ is assigned to the N-H stretching vibration of the indole ring. rsc.org The presence of the ester functional group is confirmed by a strong carbonyl (C=O) stretching vibration observed at approximately 1673 cm⁻¹. rsc.org Bands for C-H stretching of the methyl group and aromatic rings appear around 2946 cm⁻¹. rsc.org Additional peaks in the fingerprint region, such as those at 1543, 1449, and 1341 cm⁻¹, correspond to C=C aromatic ring stretching and various bending vibrations within the molecule. rsc.org

Table 3: Key IR Absorption Frequencies. rsc.org

| Wavenumber (cm⁻¹) | Assignment |

| 3294 | N-H Stretch (Indole) |

| 2946 | C-H Stretch (Alkyl/Aryl) |

| 1673 | C=O Stretch (Ester) |

| 1543 | C=C Stretch (Aromatic) |

| 1449 | C-H Bend / C=C Stretch |

| 1341 | C-N Stretch / Bending Modes |

Note: Data sourced from The Royal Society of Chemistry (2011). rsc.org

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy probes the electronic transitions within the molecule. The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov The ¹Lₑ transition is typically sharp and structured, while the ¹Lₐ transition is broader and more sensitive to the solvent environment. nih.gov

For this compound, the presence of the electron-withdrawing bromine atoms and the ester group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The bromine atoms, through their inductive effect, and the carboxylate group, through its resonance effect, modify the energy levels of the π-electron system. While specific λₘₐₓ values are not detailed in readily available literature, the spectrum would be anticipated to show absorption in the 280-330 nm range.

Fluorescence spectroscopy would likely show emission characteristic of the indole core, though the heavy bromine atoms could potentially quench the fluorescence to some extent through the heavy-atom effect, which promotes intersystem crossing to the triplet state. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for investigating the electronic structure and properties of molecules. nih.gov These methods can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties, offering a detailed picture of the molecule's behavior.

The electronic character of methyl 5,6-dibromo-1H-indole-3-carboxylate is significantly influenced by its substituent groups. The bromine atoms at the 5 and 6 positions are electron-withdrawing through induction but can act as weak electron-donors through resonance. The methyl carboxylate group at the C3 position is a strong electron-withdrawing group.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A hypothetical DFT calculation at the B3LYP/6-311++G(d,p) level of theory could yield the following FMO properties for this compound. The presence of electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole (B1671886). mdpi.comacs.org

Table 1: Hypothetical FMO Properties

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

The HOMO is likely to be distributed over the indole ring, with significant contributions from the pyrrole (B145914) moiety, while the LUMO would be expected to have a higher density on the benzene (B151609) ring and the electron-withdrawing methyl carboxylate group. This distribution influences the sites of electrophilic and nucleophilic attack.

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity and site selectivity of this compound. The indole nucleus is generally susceptible to electrophilic attack, with the C3 position being the most reactive in unsubstituted indoles. acs.orgresearchgate.net However, in this case, the C3 position is blocked by the methyl carboxylate group.

Computational models can predict the most likely sites for further functionalization. For electrophilic substitution, the C2, C4, and C7 positions would be the primary candidates. acs.orgresearchgate.net The relative reactivity of these sites can be estimated by calculating the Fukui functions or by modeling the transition states for electrophilic attack at each position. The bromine atoms at C5 and C6 deactivate the benzene ring towards electrophilic attack but direct incoming electrophiles to the C4 and C7 positions. nih.gov

For nucleophilic attack, the electron-withdrawing nature of the substituents makes the molecule more susceptible than unsubstituted indole. The most likely sites for nucleophilic attack would be the carbonyl carbon of the ester and potentially the carbon atoms bearing the bromine atoms, especially under conditions that favor nucleophilic aromatic substitution.

DFT calculations can be used to simulate various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. youtube.comresearchgate.net These simulations are valuable for confirming the structure of synthesized compounds and for interpreting experimental spectra.

Simulated ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data. youtube.commdpi.com The predicted chemical shifts would reflect the electronic environment of each nucleus, influenced by the electron-withdrawing and anisotropic effects of the substituents.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (in ppm)

| Proton | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| NH | 12.30 | ~12.35 |

| H2 | 8.45 | ~8.50 |

| H4 | 7.90 | ~7.95 |

| H7 | 7.60 | ~7.65 |

| OCH₃ | 3.90 | ~3.92 |

Similarly, IR vibrational frequencies can be computed to help assign the peaks in an experimental IR spectrum. mdpi.com Key vibrational modes would include the N-H stretch, C=O stretch of the ester, and various C-H and C-Br stretching and bending vibrations.

Molecular Docking and Protein-Ligand Interaction Studies (for in vitro biological targets)

Indole derivatives are known to interact with a wide range of biological targets. ajchem-a.comthesciencein.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. ajchem-a.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

A hypothetical docking study of this compound could be performed against a protein kinase, a common target for indole-based inhibitors. The docking simulation would predict the binding mode and estimate the binding affinity. Key interactions would likely involve hydrogen bonding between the indole N-H and the ester carbonyl with residues in the ATP-binding pocket of the kinase. The bromine atoms could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. nih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase

| Parameter | Predicted Value |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Key Interactions | H-bond with backbone of Cys residue, Halogen bond with backbone carbonyl, Pi-stacking with Phe residue |

Reaction Pathway Modeling and Activation Energy Calculations

Computational chemistry can be used to model entire reaction pathways, providing a detailed understanding of the reaction mechanism. nih.govnih.gov This involves locating the transition state structures and calculating the activation energies for each step of the reaction. For example, the mechanism of further electrophilic substitution on the this compound ring could be investigated. By comparing the activation energies for attack at the C2, C4, and C7 positions, the regioselectivity of the reaction can be predicted. nih.gov Such studies can guide the development of new synthetic methodologies by identifying the most favorable reaction conditions.

Exploration of Biological Activities and Molecular Interactions of Methyl 5,6 Dibromo 1h Indole 3 Carboxylate and Its Analogs Mechanistic and in Vitro Focus

In Vitro Enzyme Inhibition Studies

Analogs of methyl 5,6-dibromo-1H-indole-3-carboxylate have demonstrated inhibitory activity against a range of enzymes, highlighting the potential of the indole (B1671886) scaffold in designing targeted inhibitors. These studies are crucial for elucidating the mechanism of action and for structure-activity relationship (SAR) analysis.

Key findings from in vitro enzyme inhibition studies include:

Flavivirus NS2B-NS3 Protease: The NS2B-NS3 protease is essential for the replication of flaviviruses like the Zika virus (ZIKV). An indole-3-carboxamide derivative, compound 67 , featuring two furan-3-yl groups at the 5- and 6-positions, showed potent inhibitory activity against ZIKV protease with a half-maximal inhibitory concentration (IC₅₀) of 0.37 μM. nih.gov Enzyme kinetics studies of a related potent inhibitor suggested a non-competitive mode of inhibition. nih.gov

Receptor Tyrosine Kinases (RTKs): Several indole derivatives have been identified as inhibitors of oncogenic protein kinases. nih.gov A series of indole-2-carboxamides were tested for their activity against key kinases involved in cancer progression. Compound Va , for instance, demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ value of 71 nM, which was more potent than the reference drug erlotinib (IC₅₀ = 80 nM). nih.gov The same series of compounds also showed inhibitory action against BRAFV600E and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Tubulin and Aromatase: In a study focused on dual-target inhibitors, a series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were evaluated. Compound 3h , a single chloro-substituted derivative, was identified as a potent tubulin polymerization inhibitor by targeting the colchicine binding site. nih.gov Concurrently, it displayed strong aromatase inhibition with an IC₅₀ of 1.8 µM. nih.gov

Bacterial Cystathionine (B15957) γ-Lyase (bCSE): This enzyme is critical for H₂S production in pathogenic bacteria. Indole-based inhibitors have been developed to suppress its activity, thereby increasing bacterial sensitivity to antibiotics. nih.gov Analogs such as NL2 (5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid) and NL3 were designed as selective bCSE inhibitors. nih.gov

| Enzyme Target | Inhibitor (Analog) | In Vitro Efficacy (IC₅₀) | Reference |

|---|---|---|---|

| Zika Virus NS2B-NS3 Protease | Compound 67 (indole-3-carboxamide) | 0.37 µM | nih.gov |

| EGFR | Compound Va (indole-2-carboxamide) | 71 nM | nih.gov |

| BRAFV600E | Compounds Va, Ve, Vf, Vg, Vh | 77 nM to 107 nM | nih.gov |

| Aromatase | Compound 3h (pyrrolyl-indole) | 1.8 µM | nih.gov |

Receptor Binding and Activation Profiling (in vitro cell-free and cell-based assays)

The interaction of indole compounds with cellular receptors, particularly receptor tyrosine kinases (RTKs), is a key area of investigation for anticancer drug development. While detailed receptor binding affinity (e.g., Kᵢ or Kₔ) data for this compound itself are not extensively detailed, studies on its analogs provide significant insights through enzyme inhibition assays, which measure the functional consequence of binding to the receptor's active site.

For example, a series of indole-2-carboxamide analogs were profiled for their inhibitory effects on EGFR and VEGFR-2. nih.gov The most potent compounds from this series, including Va , Ve , Vf , Vg , and Vh , were evaluated in cell-free kinase inhibition assays. Compound Va showed the highest inhibitory activity against EGFR (IC₅₀ = 71 nM), indicating a strong interaction with the kinase domain of the receptor. nih.gov These inhibition data serve as a proxy for receptor binding, suggesting that these indole derivatives can effectively occupy the ATP-binding pocket of the kinases, thereby blocking downstream signaling.

Molecular Target Identification and Validation

The identification of specific molecular targets is fundamental to understanding the therapeutic potential and mechanism of action of a compound. For analogs of this compound, several molecular targets have been identified and validated through in vitro biological assays.

Validated Kinase Targets: EGFR, VEGFR-2, and BRAFV600E have been validated as molecular targets for a class of indole-2-carboxamide derivatives. nih.gov The inhibitory activity against these clinically relevant kinases was confirmed through enzymatic assays, establishing them as direct targets. nih.gov

Viral Protease Targets: The NS2B-NS3 protease of the Zika virus is a validated target for indole-3-carboxamide analogs, with inhibition confirmed through biochemical assays. nih.gov This protease is crucial for viral polyprotein processing, making it an attractive target for antiviral drug design.

Cytoskeletal and Metabolic Enzyme Targets: Tubulin and aromatase have been identified as dual targets for certain pyrrole-indole hybrids. nih.gov The disruption of microtubule structures and inhibition of estrogen synthesis are validated mechanisms for their anticancer effects. nih.gov

Cellular Pathway Modulation and Signaling Investigations (in vitro)

Beyond direct enzyme or receptor inhibition, it is essential to understand how these molecular interactions translate into effects on cellular pathways. In vitro studies have shown that indole derivatives can modulate critical signaling pathways involved in cell proliferation, survival, and cell cycle control.

Apoptosis Induction: Indole derivatives have been shown to induce apoptosis in cancer cells. mdpi.com Certain indole-2-carboxamides were found to trigger apoptosis, a key mechanism for their antiproliferative effects. nih.gov Similarly, a flow cytometry study of a novel substituted benzyl-1H-indole-2-carbohydrazide, compound 4e , revealed a significantly increased population of Annexin-V positive cells, indicating the induction of apoptosis. mdpi.com

Cell Cycle Arrest: The progression of the cell cycle is a tightly regulated process often dysregulated in cancer. A newly synthesized 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative, compound 7d , was shown to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com This arrest prevents cells from entering mitosis, thereby inhibiting proliferation.

Cellular Senescence: Indole-3-carboxylic acid, a core indole structure, was found to enhance doxorubicin-induced cellular senescence in colorectal cancer cells. researchgate.net This was associated with the upregulation of p21, a key regulator of cell cycle arrest and senescence. researchgate.net This suggests that indole compounds can modulate pathways that lead to a state of permanent growth arrest.

Design and Synthesis as Chemical Probes or Tools for Biological Research

This compound is a key synthetic intermediate, or building block, used to create more complex molecules for biological research. The regioselective dibromination of methyl indole-3-carboxylate (B1236618) provides a straightforward route to this compound. nih.govrsc.org

This 5,6-dibromoindole scaffold is valuable for several reasons:

It serves as a precursor for the synthesis of naturally occurring marine alkaloids, such as meridianin F. nih.gov

The bromine atoms at the 5- and 6-positions provide reactive handles for further chemical modifications, such as Suzuki coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). nih.gov

Its use in the synthesis of compounds like 5,6-dibromo-2'-demethylaplysinopsin demonstrates its utility in accessing non-natural, biologically active indole derivatives. nih.gov

The accessibility of this building block facilitates the development of chemical probes and libraries of related compounds to investigate biological pathways and identify new therapeutic targets.

Biological Activity Related to Antiviral and Anticancer Properties (mechanistic understanding, in vitro efficacy)

The indole scaffold, particularly when halogenated, is associated with significant antiviral and anticancer properties. Mechanistic studies and in vitro efficacy data for analogs of this compound underscore this potential.

Antiviral Activity

Derivatives of indole-3-carboxylic acid have shown promise against various viruses. The primary mechanism often involves the inhibition of essential viral enzymes or processes.

Anti-Flavivirus Activity: As mentioned, indole-3-carboxamide analogs are potent inhibitors of the Zika virus NS2B-NS3 protease, which is essential for viral replication. nih.gov

Anti-Coronavirus Activity: A water-soluble derivative of 6-bromo-5-methoxy-indole-3-carboxylic acid demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov The compound exhibited an IC₅₀ of 1.06 µg/mL with a high selectivity index (SI = 78.6). nih.govactanaturae.ru Its proposed mechanisms include interferon-inducing activity and the suppression of syncytium formation induced by the viral spike protein. nih.gov

Anti-Influenza Activity: A series of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives were synthesized and evaluated for their in vitro activity against the influenza virus. researchgate.net

| Virus | Compound (Analog) | In Vitro Efficacy | Mechanism of Action | Reference |

|---|---|---|---|---|

| Zika Virus (ZIKV) | Compound 67 (indole-3-carboxamide) | IC₅₀ = 0.37 µM | NS2B-NS3 Protease Inhibition | nih.gov |

| SARS-CoV-2 | 6-bromo-5-methoxy-indole derivative | IC₅₀ = 1.06 µg/mL (SI = 78.6) | Interferon induction; Syncytium suppression | nih.govactanaturae.ru |

Anticancer Properties

The anticancer effects of indole analogs are often multi-faceted, involving the inhibition of multiple signaling pathways crucial for tumor growth and survival.

Antiproliferative Activity: Indole derivatives have demonstrated broad antiproliferative activity against various human cancer cell lines, including breast (MCF-7), lung (A-549), colon (HCT116), and ovarian (OVCAR-5) cancers. mdpi.comnih.govresearchgate.net For example, indole-2-carboxamides showed potent growth inhibitory (GI₅₀) values ranging from 26 nM to 86 nM. nih.gov

Mechanistic Basis: The anticancer activity is mechanistically linked to the inhibition of key protein kinases (EGFR, VEGFR-2, BRAFV600E), disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest. mdpi.comnih.govnih.govmdpi.com For instance, the 4-methoxy-N-benzyl analog (3d ) of an indole-dimethylbarbituric acid hybrid was highly active against OVCAR-5 ovarian cancer cells with a GI₅₀ value of 20 nM. researchgate.net

| Cancer Cell Line | Compound (Analog) | In Vitro Efficacy (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|

| Ovarian (OVCAR-5) | Compound 3d (indole-barbituric acid) | GI₅₀ = 20 nM | researchgate.net |

| Breast (MDA-MB-468) | Compound 3c, 3g (indole-barbituric acid) | GI₅₀ = 30 nM | researchgate.net |

| Breast (MCF-7) | Compound 4e (indole-carbohydrazide) | IC₅₀ ≈ 2 µM | mdpi.com |

| Breast (MCF-7) | Compound 7d (bromoindolin-2-one) | IC₅₀ = 2.93 µM | mdpi.com |

Applications in Specialized Chemical and Material Sciences

Role as a Building Block for Functional Materials

Methyl 5,6-dibromo-1H-indole-3-carboxylate is a valuable synthon, or building block, in organic synthesis, particularly for creating more complex functional molecules. The strategic placement of bromine atoms and the carboxylate group allows for selective chemical modifications, making it a key intermediate in the synthesis of various indole (B1671886) derivatives.